An In-depth Technical Guide to 5-Isopropylisoxazole-3-carbonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Isopropylisoxazole-3-carbonyl chloride: Properties, Synthesis, and Applications
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive moiety for drug design.[1] 5-Isopropylisoxazole-3-carbonyl chloride is a highly reactive and versatile derivative within this class. As an acyl chloride, it serves as a powerful electrophilic building block, enabling the facile introduction of the 5-isopropylisoxazole core into a wide range of molecular architectures.[2][3] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers and professionals in organic synthesis and drug development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. While experimental data for this specific compound is not extensively published, we can deduce its key characteristics based on its structure and data from closely related analogues.
Table 1: Physicochemical Properties of 5-Isopropylisoxazole-3-carbonyl chloride
| Property | Value/Description | Source/Rationale |
| CAS Number | 53064-56-5 | Chemical Abstract Service |
| Molecular Formula | C₇H₈ClNO₂ | [4] |
| Molecular Weight | 173.60 g/mol | [4] |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. | Based on similar acyl chlorides. |
| Reactivity | Highly reactive towards nucleophiles; moisture-sensitive. | Characteristic of acyl chlorides.[5] |
| Solubility | Soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | [2] |
Interpreting the Spectroscopic Signature
For a synthetic chemist, spectroscopic data provides the fingerprint of a molecule. Below are the expected key signals for structural verification.
Table 2: Predicted Spectroscopic Data
| Spectrum | Key Feature | Expected Chemical Shift / Wavenumber | Rationale |
| IR Spectroscopy | C=O Stretch (Acyl Chloride) | ~1780 - 1815 cm⁻¹ | The electron-withdrawing chlorine atom increases the C=O bond order, shifting the stretch to a higher frequency than esters or ketones.[6][7] |
| ¹H NMR | Isopropyl -CH (CH₃)₂ | Septet, δ ≈ 3.2-3.5 ppm | The proton on the carbon attached to the isoxazole ring. |
| Isopropyl -CH(CH₃ )₂ | Doublet, δ ≈ 1.3-1.4 ppm | The six equivalent protons of the two methyl groups, split by the single adjacent proton. | |
| Isoxazole Ring H | Singlet, δ ≈ 6.8-7.0 ppm | The single proton on the isoxazole ring at the C4 position. | |
| ¹³C NMR | C =O (Carbonyl) | δ ≈ 160-165 ppm | Typical chemical shift for an acyl chloride carbonyl carbon. |
| Isoxazole C 3 & C 5 | δ ≈ 155-175 ppm | The two carbons of the isoxazole ring bonded to heteroatoms. | |
| Isoxazole C 4 | δ ≈ 100-110 ppm | The CH carbon of the isoxazole ring. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 173 & 175 | The characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom. |
Synthesis: From Carboxylic Acid to Reactive Intermediate
The most direct and common route to 5-Isopropylisoxazole-3-carbonyl chloride is the chlorination of its corresponding carboxylic acid precursor, 5-Isopropylisoxazole-3-carboxylic acid.[8] This transformation is a cornerstone of organic synthesis, converting a relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, primed for subsequent reactions.[3]
Preferred Chlorinating Agent: Thionyl Chloride
While several reagents can effect this conversion (e.g., oxalyl chloride, PCl₅), thionyl chloride (SOCl₂) is often the reagent of choice due to its efficiency and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[9][10]
Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.
Self-Validating Experimental Protocol: Synthesis with Thionyl Chloride
This protocol is designed to be self-validating by ensuring complete conversion and straightforward purification.
-
System Inertness: Assemble a round-bottom flask with a reflux condenser and a drying tube (or bubble the exhaust through an oil bubbler and then a basic scrubber). The entire apparatus must be flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). This is critical as the product and reagent are moisture-sensitive.
-
Reagent Charging: To the flask, add 5-Isopropylisoxazole-3-carboxylic acid (1.0 eq). Add neat thionyl chloride (SOCl₂) (2.0-3.0 eq) via syringe. Alternatively, a high-boiling-point solvent like toluene can be used. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (typically ~80 °C for neat SOCl₂). The progress can be monitored by the cessation of HCl and SO₂ gas evolution. The reaction is typically complete within 2-4 hours.
-
Purification and Validation: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude 5-Isopropylisoxazole-3-carbonyl chloride is often of sufficient purity for subsequent steps. Purity can be validated by ¹H NMR (disappearance of the acidic proton from the starting material) and IR spectroscopy (appearance of the C=O stretch at ~1800 cm⁻¹).
Core Reactivity and Synthetic Utility
The utility of 5-Isopropylisoxazole-3-carbonyl chloride stems from the high electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution . The chloride ion is an excellent leaving group, facilitating the formation of a wide array of carboxylic acid derivatives.[5][11] This reactivity is the foundation of its use as a molecular scaffold-introducing reagent.
Caption: Key transformations via nucleophilic acyl substitution.
Key Applications in Drug Discovery and Synthesis
-
Amide Library Synthesis: The reaction with primary or secondary amines is one of the most common and robust methods for forming amide bonds. This is particularly valuable in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.[12] The resulting amides often exhibit improved biological properties and metabolic stability.
-
Ester Formation: Reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yields esters. These can be used as prodrugs or to modulate the lipophilicity of a parent molecule.
-
Friedel-Crafts Acylation: The acyl chloride can be used to acylate aromatic rings under Friedel-Crafts conditions (using a Lewis acid catalyst like AlCl₃), attaching the isoxazole moiety to other aromatic systems.[13] This opens pathways to complex, multi-ring structures with potential biological activity.
Safety, Handling, and Storage: A Critical Overview
As a reactive acyl chloride, this compound presents significant hazards and requires stringent handling protocols. Information is synthesized from safety data sheets of analogous compounds.[14][15][16]
Table 3: Hazard and Safety Information
| Hazard Category | Description & Precaution | GHS Pictograms |
| Corrosion | Causes severe skin burns and eye damage. [16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield.[14] | GHS05 (Corrosion) |
| Reactivity | Reacts violently with water. [14] This hydrolysis reaction releases corrosive HCl gas. All reactions must be conducted under anhydrous conditions and in a well-ventilated chemical fume hood.[14] | N/A |
| Inhalation | May cause respiratory irritation. [16] Avoid breathing vapors or mists. Use only in a chemical fume hood.[14] | GHS07 (Exclamation Mark) |
Protocol for Safe Handling and Storage
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[15] The storage area should be cool, dry, and well-ventilated, specifically designated as a "corrosives area" away from water and moisture.[14]
-
Handling: Always handle this compound within a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.[14]
-
Quenching & Disposal: Unused or residual reagent must be quenched carefully. This can be done by slowly adding the material to a stirred, cooled solution of a weak base like sodium bicarbonate or by adding it to an alcohol (e.g., isopropanol) to convert it to a less reactive ester before disposal. Dispose of the waste in accordance with local, regional, and national regulations.
Conclusion
5-Isopropylisoxazole-3-carbonyl chloride is a valuable and highly versatile chemical intermediate. Its utility is rooted in the potent electrophilicity of the acyl chloride function, which allows for the efficient construction of amides, esters, and other derivatives. For researchers in medicinal chemistry and drug discovery, it represents a key tool for introducing the biologically significant 5-isopropylisoxazole scaffold to explore new chemical space and develop novel therapeutic agents. However, its high reactivity necessitates a thorough understanding of its properties and strict adherence to safety protocols to ensure its effective and safe application in the laboratory.
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